molecular formula C33H20Cl2N2O4S B11687967 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687967
M. Wt: 611.5 g/mol
InChI Key: BKBLLJXCRXUREN-RELWKKBWSA-N
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Description

(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with 2,5-dichlorobenzaldehyde, the furan ring is synthesized through a cyclization reaction.

    Formation of the pyrrolidone ring: The pyrrolidone ring is formed by reacting an appropriate amine with a ketone or aldehyde.

    Coupling reactions: The furan and pyrrolidone rings are then coupled using a Wittig reaction to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids and quinones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products include halogenated derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • **(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-METHOXYPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • **(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-HYDROXYPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness:

  • The presence of the nitro group in (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE imparts unique electronic properties, making it distinct from similar compounds.
  • The specific arrangement of the furan and pyrrolidone rings contributes to its unique reactivity and potential applications.

Properties

Molecular Formula

C33H20Cl2N2O4S

Molecular Weight

611.5 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-[4-(4-nitrophenyl)sulfanylphenyl]-5-phenylpyrrol-2-one

InChI

InChI=1S/C33H20Cl2N2O4S/c34-23-6-16-30(35)29(20-23)32-17-11-26(41-32)18-22-19-31(21-4-2-1-3-5-21)36(33(22)38)24-7-12-27(13-8-24)42-28-14-9-25(10-15-28)37(39)40/h1-20H/b22-18+

InChI Key

BKBLLJXCRXUREN-RELWKKBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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